![molecular formula C19H26N2O2S2 B2953532 2-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide CAS No. 1235635-08-1](/img/structure/B2953532.png)
2-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide
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Overview
Description
2-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide, also known as PTME, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. PTME belongs to a class of compounds known as sulfonamides, which have been used as antibacterial agents for many years. However, recent research has shown that PTME has other properties that make it a promising candidate for the treatment of various diseases.
Scientific Research Applications
Role in Medicinal Chemistry
Thiophene-based analogs, such as the compound , play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They are used to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .
Anti-Inflammatory Properties
Thiophene derivatives have been reported to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Antimicrobial Properties
Thiophene derivatives also exhibit antimicrobial properties . This suggests that they could be used in the development of new antimicrobial agents.
Anticancer Properties
Thiophene-based compounds have been found to exhibit anticancer properties . This suggests potential applications in cancer treatment.
Role in Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .
Use in Organic Light-Emitting Diodes (OLEDs)
Thiophene-mediated molecules have been used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests potential applications in the field of electronics.
Antihypertensive Properties
Thiophene derivatives have been reported to possess antihypertensive properties . This suggests potential applications in the treatment of high blood pressure.
Anti-Atherosclerotic Properties
Thiophene derivatives have been found to exhibit anti-atherosclerotic properties . This suggests potential applications in the treatment of atherosclerosis, a condition characterized by the buildup of plaque in the arteries.
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They are known to interact with multiple receptors, which can lead to various pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to have broad-spectrum biological activities .
Pharmacokinetics
It’s known that tertiary aliphatic amines, a group to which this compound likely belongs, are biotransformed through a reversible reaction into tertiary amine oxides .
Result of Action
Piperidine derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s known that the synthesis of piperidine-containing compounds, which this compound is a part of, has been widespread .
properties
IUPAC Name |
2-phenyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S2/c22-25(23,13-9-17-4-2-1-3-5-17)20-14-18-6-10-21(11-7-18)15-19-8-12-24-16-19/h1-5,8,12,16,18,20H,6-7,9-11,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSOUDVOKKDZLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CCC2=CC=CC=C2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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